![molecular formula C23H14O B569639 Benzo[g]chrysene-9-carbaldehyde CAS No. 159692-75-8](/img/structure/B569639.png)

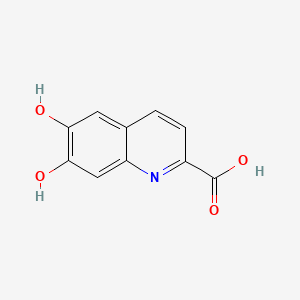

Benzo[g]chrysene-9-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

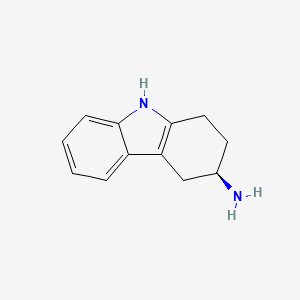

Benzo[g]chrysene-9-carbaldehyde is a chemical compound with the molecular formula C23H14O and a molecular weight of 306.36 . It is used in cancer research as a bioactive molecule .

Synthesis Analysis

The synthesis of benzo[g]chrysene has been investigated in several studies. One study used chrysene and benz[a]anthracene as starting materials . Another study developed a method to synthesize polysubstituted benzo[g]chrysene according to controlling the exact stoichiometry of FeCl3 from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions .Molecular Structure Analysis

The molecular structure of Benzo[g]chrysene-9-carbaldehyde is represented by the SMILES notation O=Cc1cc2ccccc2c3c4ccccc4c5ccccc5c13 . This notation provides a way to represent the structure of the molecule in a text format.Physical And Chemical Properties Analysis

Benzo[g]chrysene-9-carbaldehyde has a molecular weight of 306.36 . More specific physical and chemical properties may be available in specialized chemical databases or literature.科学的研究の応用

Environmental Contaminants and Carcinogenesis Research has shown that benzo[g]chrysene is a potent carcinogen found in the environment. A study highlighted the formation and nucleotide excision repair of covalent DNA adducts formed by the DNA-reactive metabolite of benzo[g]chrysene in human fibroblasts. This study emphasized the role of the p53 tumor suppressor gene in controlling the repair process of DNA adducts caused by exposure to benzo[g]chrysene, thereby reducing the maximum levels of adducts achieved and potentially minimizing the appearance of benzo[g]chrysene adducts in human cells (Lloyd & Hanawalt, 2002).

Pharmacological Activities Benzochromenes, closely related to benzo[g]chrysene derivatives, have been isolated from natural sources and evaluated for their pharmacological activities. Notably, one study identified benzochromenes with significant activity against Leishmania mexicana and Trypanosoma cruzi parasites, showcasing the potential of such compounds in developing therapeutic agents (Erosa-Rejón et al., 2010).

Synthetic Chemistry and Material Sciences Benzo[g]chrysene derivatives have been explored for their unique photophysical properties, offering insights into novel synthetic pathways and material applications. A study demonstrated the synthesis of polysubstituted benzo[g]chrysene through controlled stoichiometry involving diphenylacetypene and phenylacetaldehyde derivatives. These derivatives exhibited remarkable liquid crystallinity and strong emission peaks, indicating potential applications in materials science and organic electronics (Bai et al., 2016).

Safety And Hazards

特性

IUPAC Name |

pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene-17-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O/c24-14-15-9-10-16-11-12-21-19-7-2-1-5-17(19)18-6-3-4-8-20(18)23(21)22(16)13-15/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAFOPCLHRUWHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=CC(=C5)C=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[g]chrysene-9-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)